N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine
Description
N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine is a chemical compound with potential applications in various fields of scientific research. This compound features a pyrimidine ring substituted with a methoxyoxolane group, making it an interesting subject for studies in organic chemistry and pharmacology.
Properties
IUPAC Name |
N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-7-3-11-10(12-4-7)13-8-5-15-6-9(8)14-2/h3-4,8-9H,5-6H2,1-2H3,(H,11,12,13)/t8-,9+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIFIBXMWDIAGEJ-DTWKUNHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)NC2COCC2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)N[C@H]2COC[C@H]2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine involves several steps. One common method includes the reaction of 5-methylpyrimidin-2-amine with a suitable oxirane derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired stereochemistry is achieved. Industrial production methods may involve optimizing these conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidine ring, using reagents like halides or amines.
Scientific Research Applications
N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
N-[(3S,4S)-4-methoxyoxolan-3-yl]-5-methylpyrimidin-2-amine can be compared with other similar compounds, such as:
This compound: This compound shares structural similarities but may differ in its biological activity or chemical reactivity.
This compound:
This compound: This compound may have unique properties that make it suitable for specific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
